molecular formula C9H7Cl3N2O2 B1391762 (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride CAS No. 1235438-87-5

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Cat. No.: B1391762
CAS No.: 1235438-87-5
M. Wt: 281.5 g/mol
InChI Key: NEUNOYANUYYPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is a chemical compound with the molecular formula C9H6Cl2N2O2. It is a derivative of imidazo[1,2-a]pyridine, featuring chlorine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyridine ring

Mechanism of Action

Target of Action

The primary target of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .

Biochemical Pathways

The inhibition of PI3K affects the PI3K-AKT pathway . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a key role in the PI3K signalling pathway . Abnormal activation of the PI3K-AKT pathway is often identified as one of the major factors resulting in tumourigenesis, progression, and poor prognosis .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its storage temperature is 2-8°C, suggesting that it may be stable under refrigerated conditions .

Result of Action

In vitro anticancer assays have shown that compounds similar to this compound exhibit submicromolar inhibitory activity against various tumour cell lines . These compounds induce cell cycle arrest at the G2/M phase and cell apoptosis by inhibiting PI3K .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. As mentioned earlier, the compound is stable at low temperatures . .

Biochemical Analysis

Biochemical Properties

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The interaction with PI3K leads to the inhibition of its activity, thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules such as proteins involved in cell cycle regulation and apoptosis, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . It also promotes apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway . Furthermore, this compound influences gene expression and cellular metabolism, resulting in altered metabolic flux and reduced cell viability in tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis. Additionally, this compound may interact with other proteins involved in gene expression regulation, further contributing to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard storage conditions and retains its biological activity over extended periods . Prolonged exposure to the compound may lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating the potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss, organ toxicity, and altered hematological parameters . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound accumulates in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins involved in gene expression regulation . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.

  • Industry: The compound may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-(7-Methylene-7,8-dihydroimidazo[1,2-a]pyrimidin-2-yl)acetic acid hydrochloride

  • 2-(Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid hydrochloride

  • 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUNOYANUYYPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 2
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 3
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 4
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 6
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.